molecular formula C21H20N4O3S2 B2847618 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide CAS No. 865592-33-2

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide

Número de catálogo: B2847618
Número CAS: 865592-33-2
Peso molecular: 440.54
Clave InChI: RSNPORYABBAFSS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[6-(Diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide is a heterocyclic compound featuring a quinoline-2-carboxamide core linked to a 1,3-benzothiazole moiety substituted with a diethylsulfamoyl group at position 5. The diethylsulfamoyl group contributes to solubility and steric effects, which may modulate pharmacokinetic properties like membrane permeability and metabolic stability.

Propiedades

IUPAC Name

N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2/c1-3-25(4-2)30(27,28)15-10-12-17-19(13-15)29-21(23-17)24-20(26)18-11-9-14-7-5-6-8-16(14)22-18/h5-13H,3-4H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNPORYABBAFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

  • N-[6-(Dimethylsulfamoyl)-1,3-Benzothiazol-2-yl]Cyclopropanecarboxamide (): This compound replaces the quinoline-2-carboxamide group with a cyclopropanecarboxamide and substitutes dimethylsulfamoyl instead of diethylsulfamoyl. Such modifications could alter solubility and metabolic stability compared to the target compound .
  • N-(4-(N-(Thiazol-2-yl)Sulfamoyl)Phenyl)Quinoline-4-Carboxamide (): Here, the benzothiazole is replaced with a thiazole ring, and the quinoline-2-carboxamide is shifted to the 4-position. The 4-carboxamide orientation reduces conjugation with the quinoline nitrogen, possibly diminishing π-π stacking interactions. The thiazole-sulfamoyl group may enhance hydrogen-bonding capacity, influencing target selectivity .

Quinoline Carboxamide Position and Linkage

  • N-(4-Bromophenyl)Quinoline-2-Carboxamide (): Synthesized via microwave-assisted amidation, this analog lacks the benzothiazole-sulfamoyl moiety. The 2-carboxamide position preserves conjugation with the quinoline nitrogen, favoring planar interactions with hydrophobic protein pockets. The absence of a sulfamoyl group reduces polarity, which might decrease aqueous solubility but improve passive diffusion .
  • Patented Benzothiazole-Amino Derivatives (): Example include compounds with adamantyl or pyridopyridazine substituents. The target compound’s diethylsulfamoyl group offers a balance between synthetic feasibility and moderate steric demand .

Amidation Strategies

The target compound’s synthesis likely involves coupling quinoline-2-carboxylic acid with a 6-(diethylsulfamoyl)-1,3-benzothiazol-2-amine precursor. and highlight two approaches:

  • Classical Amidation (): Using HATU/DIPEA in DMF at elevated temperatures yielded related quinoline-4-carboxamides with low efficiency (8% yield after purification). Side reactions with DIPEA necessitated additional washes, complicating scalability .
  • Microwave-Assisted Amidation (): Reactions under microwave irradiation (150°C, 800 W) achieved faster equilibration and higher purity for quinoline-2-carboxamides. Solvent-free conditions or chlorobenzene improved yields, suggesting this method could optimize the target compound’s synthesis .

Sulfamoyl Group Introduction

The diethylsulfamoyl moiety may be introduced via sulfonylation of a 6-amino-benzothiazole intermediate, followed by alkylation with diethyl sulfate. demonstrates analogous steps for dimethylsulfamoyl derivatives, though alkylation efficiency varies with steric demand .

Physicochemical and Pharmacological Implications

Key Properties (Hypothesized)

Compound LogP Solubility Steric Demand Synthetic Yield
Target Compound ~3.5 Moderate High (diethyl) Pending optimization
N-[6-(Dimethylsulfamoyl)-... () ~2.8 High Moderate Not reported
Quinoline-4-Carboxamide () ~3.2 Low Low 8%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.